2-((4-(3-Acetylphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide
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Overview
Description
2-((4-(3-Acetylphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide is a complex organic compound with the molecular formula C19H18N2O5S and a molecular weight of 386.42. This compound is characterized by its unique structure, which includes a benzamide core linked to a sulfonamide group through a but-2-yn-1-yl chain. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(3-Acetylphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the but-2-yn-1-yl intermediate: This step involves the reaction of an appropriate alkyne with a sulfonamide derivative under basic conditions.
Coupling with benzamide: The intermediate is then coupled with a benzamide derivative using a suitable coupling reagent, such as a palladium catalyst, under mild conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((4-(3-Acetylphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
2-((4-(3-Acetylphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((4-(3-Acetylphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor interaction, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(2-(4-Methoxybenzoyl)phenyl)prop-2-yn-1-yl)benzamide
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
2-((4-(3-Acetylphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide is unique due to its specific structural features, such as the presence of both a sulfonamide and a benzamide group linked through a but-2-yn-1-yl chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[4-[(3-acetylphenyl)sulfonylamino]but-2-ynoxy]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-14(22)15-7-6-8-16(13-15)27(24,25)21-11-4-5-12-26-18-10-3-2-9-17(18)19(20)23/h2-3,6-10,13,21H,11-12H2,1H3,(H2,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSWGXDLCCTKGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC#CCOC2=CC=CC=C2C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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